SSAA09E1
Overview
Description
SSAA09E1 is a chemical compound known for its role as an inhibitor of cathepsin L, a cysteine protease involved in various biological processes.
Mechanism of Action
Target of Action
SSAA09E1 primarily targets cathepsin L , a host protease required for processing of SARS-CoV spike glycoprotein during viral entry . It also reduces infection of HEK293T cells transiently transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Mode of Action
This compound acts by blocking cathepsin L . This inhibition prevents the processing of SARS-CoV spike glycoprotein during viral entry, thereby blocking the virus’s ability to infect host cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral entry pathway of SARS-CoV. By inhibiting cathepsin L, this compound prevents the processing of the SARS-CoV spike glycoprotein, a crucial step in the virus’s entry into host cells .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV entry into host cells. By blocking cathepsin L, this compound prevents the processing of the SARS-CoV spike glycoprotein, thereby stopping the virus from infecting host cells .
Biochemical Analysis
Biochemical Properties
SSAA09E1 plays a crucial role in biochemical reactions by inhibiting the entry of SARS-CoV into host cells. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the proteolytic activity of cathepsin L with an IC50 value of 5.33 µM . This inhibition is specific, as this compound does not affect cathepsin B at similar concentrations. The compound also reduces infection in HEK293T cells transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In HEK293T cells, this compound reduces viral entry, thereby impacting the overall infection process . This reduction in viral entry can lead to changes in downstream signaling pathways that are typically activated by viral infection, potentially altering gene expression profiles and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cathepsin L, a lysosomal protease involved in the processing of viral proteins necessary for entry into host cells . By binding to the active site of cathepsin L, this compound prevents the cleavage of viral glycoproteins, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism highlights the compound’s potential as a therapeutic agent in preventing viral infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for up to four years . Over extended periods, this compound maintains its inhibitory effects on viral entry, although long-term studies are necessary to fully understand any potential degradation products and their impacts on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral entry without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. Detailed studies on dosage-dependent effects are essential to determine the therapeutic window and potential side effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to viral entry and replication. It interacts with enzymes such as cathepsin L, which plays a role in the proteolytic processing of viral proteins . The inhibition of cathepsin L by this compound can affect metabolic fluxes and metabolite levels associated with viral replication cycles, thereby influencing the overall metabolic state of infected cells.
Transport and Distribution
Within cells, this compound is transported and distributed to specific compartments where it exerts its inhibitory effects. The compound likely interacts with transporters or binding proteins that facilitate its localization to lysosomes, where cathepsin L is active . This targeted distribution is crucial for the compound’s effectiveness in inhibiting viral entry.
Subcellular Localization
This compound is primarily localized in lysosomes, the subcellular compartments where cathepsin L is found . This localization is essential for its activity, as it allows the compound to effectively inhibit the protease and prevent viral entry. Post-translational modifications or targeting signals may direct this compound to lysosomes, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSAA09E1 involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction typically proceeds in an ethanol solvent, with the mixture being refluxed for several hours to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
SSAA09E1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiosemicarbazone moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can convert the thiosemicarbazone group into a corresponding amine.
Scientific Research Applications
SSAA09E1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting cathepsin L, which is involved in protein degradation and processing.
Medicine: Explored for its potential antiviral properties, particularly against SARS-CoV, by inhibiting viral entry into host cells
Industry: Potential applications in the development of antiviral drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
E64: Another cathepsin L inhibitor, but with a different chemical structure and mechanism of action.
Leupeptin: A protease inhibitor that targets a broader range of proteases, including cathepsin L.
CA-074: A selective inhibitor of cathepsin B, often compared with cathepsin L inhibitors for specificity studies.
Uniqueness of SSAA09E1
This compound is unique due to its specific inhibition of cathepsin L with a relatively low IC50 value, indicating high potency. Its ability to inhibit viral entry stages makes it particularly valuable in antiviral research, distinguishing it from other protease inhibitors that may not have the same specificity or efficacy .
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Properties
IUPAC Name |
[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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